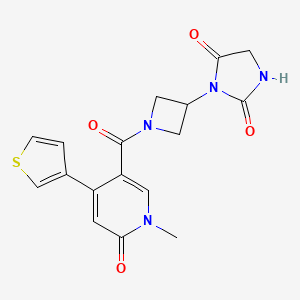

3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is an intricate organic molecule that draws interest for its potential applications in various scientific fields. It possesses a complex structure characterized by a unique arrangement of functional groups, making it a subject of research in medicinal chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the pyridine ring: : Starting with the condensation of acetoacetate derivatives and thiophene carboxaldehyde.

Azetidine ring closure: : Utilizing an intramolecular cyclization reaction with appropriate conditions such as specific temperatures and catalysts.

Final product assembly: : Coupling the azetidine intermediate with imidazolidine-2,4-dione using peptide synthesis techniques.

Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions such as:

Batch or continuous flow reactors for enhanced yield and purity.

Utilization of recyclable catalysts and solvents to minimize waste.

Rigorous purification techniques like crystallization and chromatography to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation to form various higher oxidation state derivatives.

Reduction: : Reduction reactions might convert certain functional groups to simpler forms.

Substitution: : It can undergo electrophilic or nucleophilic substitution at different active sites.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.

Reducing agents like lithium aluminum hydride for reduction reactions.

Halogenating agents for substitution reactions.

Major Products Formed

Oxidized derivatives with enhanced functional group activities.

Reduced analogs for varied biological activity studies.

Substituted compounds offering diverse chemical properties.

Aplicaciones Científicas De Investigación

This compound finds application in multiple fields:

Chemistry: : Used as a precursor for synthesizing complex organic molecules.

Biology: : Studied for its potential interaction with biological macromolecules.

Medicine: : Evaluated for its efficacy in drug development and therapeutic potential.

Industry: : Utilized in the manufacturing of advanced materials with specialized properties.

Mecanismo De Acción

The compound exerts its effects through:

Molecular Interaction: : Binding to specific enzymes or receptors influencing their activity.

Pathway Modulation: : Altering biochemical pathways crucial for cellular processes.

Target Specificity: : Demonstrating selectivity towards certain molecular targets, enhancing its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

3-(1-Methyl-4-(phenyl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

1-Methyl-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione lies in:

The specific thiophene substitution which imparts distinct electronic properties.

Its structural configuration that offers unique biological activity profiles.

Enhanced stability and reactivity making it suitable for diverse research applications.

Conclusion

The compound this compound represents a significant molecule in the realm of organic chemistry with extensive applications in scientific research and industry. Its distinct structure and reactivity patterns open avenues for innovative studies and practical uses.

Actividad Biológica

The compound 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound can be represented by the following molecular formula:

Biological Activity Overview

The biological activities of this compound are primarily evaluated through in vitro studies focusing on its cytotoxic and antimicrobial properties.

Cytotoxic Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various human tumor cell lines. For instance, related compounds have demonstrated effectiveness against colon cancer cells (HT29), with some exhibiting activity 2.5 times greater than doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxic Activity of Related Compounds

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related analogs have shown variable antimicrobial profiles against both Gram-positive and Gram-negative bacteria. For example, analogs similar to the compound have been reported to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 10 | |

| Compound 24 | Escherichia coli | 10 | |

| Ampicillin | Staphylococcus aureus | 10 |

The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets that lead to apoptosis in cancer cells or disruption of bacterial cell walls. The imidazolidine and dihydropyridine moieties may play crucial roles in these interactions due to their ability to form hydrogen bonds and engage in π-stacking interactions with target biomolecules.

Case Studies

- Case Study on Cytotoxicity : A study synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines, finding that certain modifications significantly enhanced their activity .

- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar compounds against clinical isolates of pathogens, demonstrating that structural variations could lead to increased potency against resistant strains .

Propiedades

IUPAC Name |

3-[1-(1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-19-8-13(12(4-14(19)22)10-2-3-26-9-10)16(24)20-6-11(7-20)21-15(23)5-18-17(21)25/h2-4,8-9,11H,5-7H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMNEOYIKFLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.